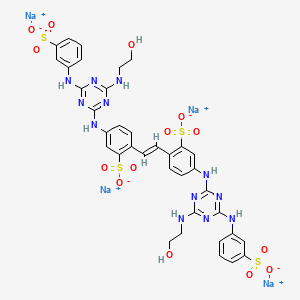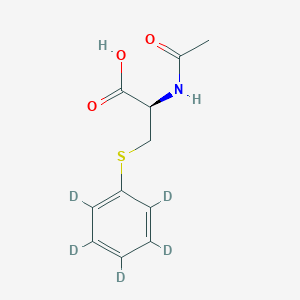![molecular formula C6H12O6S6 B12372432 [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid](/img/structure/B12372432.png)
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid is a complex organosulfur compound characterized by its unique structure containing multiple sulfur atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid typically involves the reaction of sulfur-containing precursors under controlled conditions. One common method includes the condensation of thioglycolic acid derivatives with appropriate sulfonating agents under basic conditions . The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The process includes steps such as mixing, heating, and purification to isolate the desired product. Advanced techniques like continuous flow synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, sodium hydroxide, and organic solvents like dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce thiol-containing compounds.
Scientific Research Applications
[8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organosulfur compounds.
Biology: The compound’s unique structure makes it a candidate for studying sulfur metabolism and enzyme interactions.
Industry: Used in the production of polymers and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of [8-(Sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with thiol groups in proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, making it useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfur-containing structure and are used in similar applications.
Sulfonamides: Known for their use in antibiotics, they also contain sulfur and have comparable chemical properties.
Uniqueness
What sets this compound apart is its specific arrangement of sulfur atoms, which imparts unique chemical reactivity and potential for diverse applications. Its ability to undergo multiple types of chemical reactions makes it a versatile compound in both research and industrial settings.
Properties
Molecular Formula |
C6H12O6S6 |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
[8-(sulfomethyl)-1,2,5,6-tetrathiocan-3-yl]methanesulfonic acid |
InChI |
InChI=1S/C6H12O6S6/c7-17(8,9)3-5-1-13-14-2-6(16-15-5)4-18(10,11)12/h5-6H,1-4H2,(H,7,8,9)(H,10,11,12) |
InChI Key |
CBHYORIGHCURGO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(SSC(CSS1)CS(=O)(=O)O)CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![ethyl 2-[(1R,3R)-4-methyl-3-[[(2R,3S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]-propylamino]-1-propoxypentyl]-1,3-thiazole-4-carboxylate](/img/structure/B12372374.png)

![(2S,4R)-1-[(2S)-2-[12-[4-[4-[[2-(4,4-difluoropiperidin-1-yl)-6-methoxy-7-(3-pyrrolidin-1-ylpropoxy)quinazolin-4-yl]amino]piperidin-1-yl]butanoylamino]dodecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12372392.png)


![[2-[4-(dimethylamino)butanoyloxymethyl]-3-(4,4-dioctoxybutanoyloxy)propyl] (9Z,12Z)-octadeca-9,12-dienoate](/img/structure/B12372415.png)





